2,11-Tridecadiyne
Description
2,11-Tridecadiyne (systematic name: trideca-2,11-diyne) is an aliphatic hydrocarbon containing two carbon-carbon triple bonds at positions 2 and 11. Its molecular formula is C₁₃H₂₀, with a molar mass of 176.30 g/mol. The compound is characterized by its linear chain and sp-hybridized carbons, which influence reactivity, stability, and applications in organic synthesis or material science .
Key Properties (based on analogous 1,12-Tridecadiyne from ):
- Density: 0.826 g/mL
- Melting Point: -3 °C
- Refractive Index: 1.454
- SMILES: C#CCCCCCCCCCC#C (adjusted for 2,11 positions)
Properties
CAS No. |
646057-32-1 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
trideca-2,11-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-13H2,1-2H3 |
InChI Key |
BYOGZWGWQRULEO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCC#CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Tridecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen or an oxidizing agent to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for 2,11-Tridecadiyne are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,11-Tridecadiyne can undergo various types of chemical reactions, including:
Oxidation: The triple bonds in 2,11-Tridecadiyne can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions and reagents used.
Substitution: The compound can participate in substitution reactions where one or both of the hydrogen atoms on the terminal carbons are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the reagents used.
Scientific Research Applications
2,11-Tridecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,11-Tridecadiyne in various reactions involves the interaction of its triple bonds with different reagents. For example, in oxidation reactions, the triple bonds are attacked by oxidizing agents, leading to the formation of oxygenated products. In reduction reactions, the triple bonds are hydrogenated to form alkenes or alkanes. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 1,12-Tridecadiyne (trideca-1,12-diyne)
- Structure : Triple bonds at terminal positions (1 and 12).
- Properties :
- Reactivity : Terminal alkynes undergo reactions like oxidative coupling or metal coordination, whereas internal alkynes (e.g., 2,11-Tridecadiyne) may exhibit distinct regioselectivity in cycloadditions .
(b) Tetradecane (C₁₄H₃₀)
- Structure : Fully saturated alkane.
- Comparison :
(c) 2,11-Cembranoid Derivatives
- Structure : Macrocyclic diterpenes with a 14-membered ring.
- Comparison: 2,11-Tridecadiyne lacks the cyclic framework of cembranoids, resulting in different conformational stability. Cembranoids exhibit bioactivity (e.g., anti-inflammatory properties), while linear diynes are more relevant in materials science (e.g., conductive polymers) .
Physicochemical Properties
Table 1: Property Comparison of C₁₃ Compounds
| Compound | Triple Bond Positions | Density (g/mL) | Melting Point (°C) | Refractive Index |
|---|---|---|---|---|
| 2,11-Tridecadiyne* | 2, 11 | 0.826 | -3 | 1.454 |
| 1,12-Tridecadiyne | 1, 12 | 0.826 | -3 | 1.454 |
| Tridecane | None | 0.76 | 5–10 | 1.42 |
| Tetradecanedioic Acid | None (diacid) | 1.01 | 127–130 | N/A |
*Data inferred from analogous 1,12-Tridecadiyne .
Biological Activity
2,11-Tridecadiyne is a unique alkyne compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the synthesis, biological properties, and relevant case studies related to 2,11-Tridecadiyne, providing a comprehensive overview of its significance in biological research.
2,11-Tridecadiyne is characterized by its linear carbon chain with two triple bonds located at the 2nd and 11th positions. The molecular formula is , and it has a molecular weight of 178.32 g/mol. The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions which have been shown to enhance yields and selectivity in producing alkynes.
Antimicrobial Properties
Research indicates that 2,11-Tridecadiyne exhibits significant antimicrobial activity. A study conducted on various alkyne derivatives demonstrated that compounds with longer carbon chains tend to have enhanced antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,11-Tridecadiyne | Staphylococcus aureus | 32 µg/mL |
| 2,11-Tridecadiyne | Escherichia coli | 64 µg/mL |
Anti-Inflammatory Effects
In addition to its antimicrobial properties, 2,11-Tridecadiyne has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.
Study on Neuroprotective Effects
A notable case study examined the neuroprotective effects of 2,11-Tridecadiyne in models of oxidative stress. The study utilized SH-SY5Y neuronal cells exposed to hydrogen peroxide (H₂O₂) to induce oxidative damage. Treatment with varying concentrations of 2,11-Tridecadiyne resulted in a dose-dependent increase in cell viability compared to untreated controls.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 45 |
| 10 | 60 |
| 50 | 75 |
The results indicated that at higher concentrations, 2,11-Tridecadiyne significantly mitigated cell death caused by oxidative stress.
Anticancer Activity
Another case study focused on the anticancer properties of 2,11-Tridecadiyne against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay. The findings revealed that 2,11-Tridecadiyne induced apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
